![molecular formula C15H14Cl4O2 B14676671 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene CAS No. 40001-95-4](/img/structure/B14676671.png)
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene is a complex organic compound with the molecular formula C15H12Cl4O2 and a molecular weight of 366.074 g/mol . This compound is characterized by its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups. It is often used in various chemical research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the highest yield. The process involves multiple steps, including chlorination and methoxylation, to introduce the chlorine and methoxy groups into the bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated and methoxylated derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxy-bicyclo[2.2.1]hept-2-ene: Similar structure but with bromine atoms instead of some chlorine atoms.
1,2,3,4,5,6-Hexachloro-7,7-dimethoxy-bicyclo[2.2.1]hept-2-ene: Contains additional chlorine atoms.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: A related compound with a different ring structure.
Uniqueness
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene is unique due to its specific arrangement of chlorine and methoxy groups on a bicyclic framework. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
40001-95-4 |
|---|---|
Molekularformel |
C15H14Cl4O2 |
Molekulargewicht |
368.1 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C15H14Cl4O2/c1-20-15(21-2)13(18)8-10(9-6-4-3-5-7-9)14(15,19)12(17)11(13)16/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
KOEBESAHEPEOIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2(CC(C1(C(=C2Cl)Cl)Cl)C3=CC=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


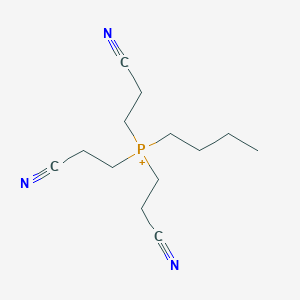
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
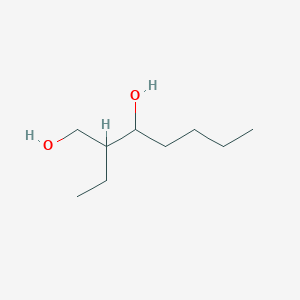
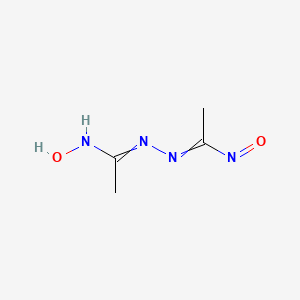
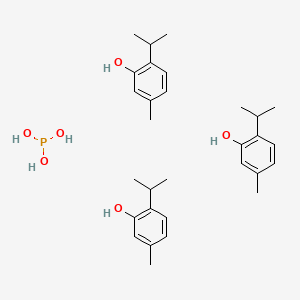
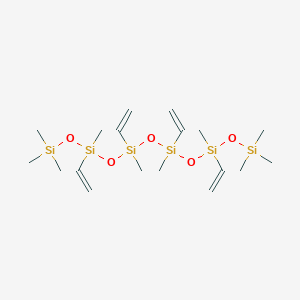
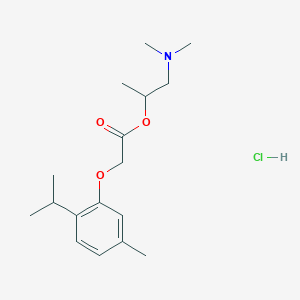
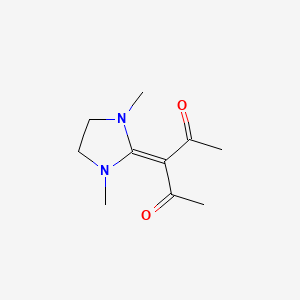
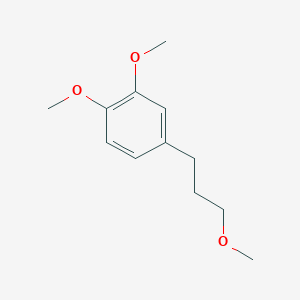
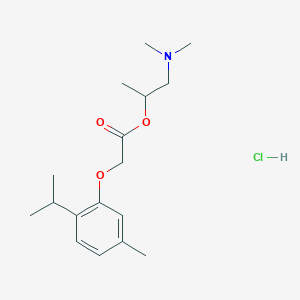
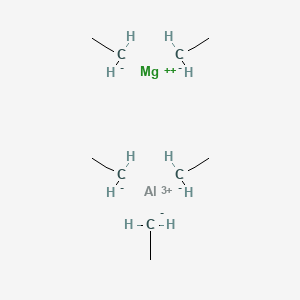
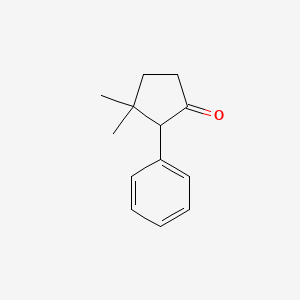
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)

